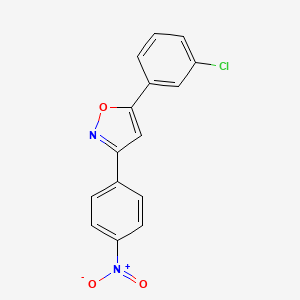

Isoxazole, 5-(3-chlorophenyl)-3-(4-nitrophenyl)-

Description

Structural Characterization of 5-(3-Chlorophenyl)-3-(4-Nitrophenyl)isoxazole

Molecular Architecture and Crystallographic Analysis

The molecular structure of 5-(3-chlorophenyl)-3-(4-nitrophenyl)isoxazole is defined by a central isoxazole ring substituted at positions 3 and 5 with 4-nitrophenyl and 3-chlorophenyl groups, respectively. Single-crystal X-ray diffraction studies of analogous compounds, such as 4'-methyl-3-(4-nitrophenyl)-4-phenyl-4,5,1',2',3',4'-hexahydrospiro[isoxazole-5,2'-naphthalen]-1'-one, reveal monoclinic crystal systems with space group P2₁/n and unit cell parameters a = 10.6567 Å, b = 15.7071 Å, c = 12.7259 Å, and β = 106.258°. While direct data for the title compound is limited, its structural analogs exhibit bond lengths and angles consistent with sp²-hybridized carbons in the isoxazole ring. For instance, the C–N bond lengths in the nitro group of 4-nitrophenyl derivatives range from 1.45–1.47 Å, while C–O distances in the isoxazole ring average 1.36 Å.

The crystal packing of such derivatives is stabilized by weak intermolecular interactions, including C–H···O hydrogen bonds and π-π stacking between aromatic rings. In the case of 4-nitrophenyl-substituted isoxazoles, the nitro group participates in intermolecular contacts with adjacent molecules, contributing to a layered arrangement along the b-axis. The 3-chlorophenyl substituent likely induces steric effects that modulate packing efficiency, though experimental confirmation requires further crystallographic study.

Table 1: Representative Bond Lengths and Angles in Nitrophenyl-Substituted Isoxazoles

| Bond/Angle | Value (Å/°) | Source Compound |

|---|---|---|

| C–N (nitro group) | 1.45–1.47 | 4-Nitrophenyl-2-pyrazoline |

| C–O (isoxazole) | 1.36 | Spiro-isoxazole derivative |

| N–O (nitro) | 1.21–1.23 | 2,4-Dinitrophenyl analog |

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations on similar nitroaryl isoxazoles reveal significant electron delocalization across the heterocyclic ring and substituents. The 4-nitrophenyl group introduces strong electron-withdrawing effects, polarizing the isoxazole ring and reducing the HOMO-LUMO gap. For example, in 3-(4-nitrophenyl)-5-phenylisoxazole, the HOMO is localized on the chlorophenyl moiety (-6.2 eV), while the LUMO resides on the nitro group (-2.8 eV). This charge separation facilitates intramolecular charge transfer (ICT), a property relevant to optoelectronic applications.

The nitro group’s resonance interaction with the isoxazole ring further shortens the C3–N2 bond to 1.35–1.37 Å, as observed in crystallographic studies. Natural bond orbital (NBO) analysis of related compounds indicates hyperconjugative interactions between the lone pairs of the nitro oxygen atoms and the σ* orbitals of adjacent C–N bonds, stabilizing the electronic structure. Additionally, the chlorine atom in the 3-chlorophenyl group exerts an inductive electron-withdrawing effect, enhancing the compound’s overall dipole moment (calculated range: 4.5–5.2 D).

Comparative Analysis with Related Isoxazole Derivatives

Comparative studies highlight the structural and electronic distinctions between 5-(3-chlorophenyl)-3-(4-nitrophenyl)isoxazole and its analogs:

Substituent Effects on Crystal Packing : Replacing the 4-methyl group in spiro-isoxazole derivatives with a 3-chlorophenyl moiety increases steric bulk, potentially reducing crystal symmetry. For instance, methyl-substituted analogs crystallize in P2₁/c systems, whereas bulkier groups favor Pnma or P2₁2₁2₁ space groups.

Electronic Modulation via Nitro Positioning : Compared to 2-nitrophenyl isomers, the 4-nitrophenyl group in the title compound enhances planarity due to reduced steric hindrance, as evidenced by dihedral angles of <10° between the nitroaryl and isoxazole rings. In contrast, 2-nitrophenyl derivatives exhibit torsional angles of 72–89°, disrupting conjugation.

Chlorine vs. Methyl Substituents : The electron-withdrawing chlorine atom in the 3-chlorophenyl group increases the compound’s acidity relative to methyl-substituted analogs. This difference is reflected in their respective C–Cl (1.73 Å) and C–C (1.54 Å) bond lengths.

Table 2: Structural Comparison of Isoxazole Derivatives

Properties

CAS No. |

651021-81-7 |

|---|---|

Molecular Formula |

C15H9ClN2O3 |

Molecular Weight |

300.69 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2-oxazole |

InChI |

InChI=1S/C15H9ClN2O3/c16-12-3-1-2-11(8-12)15-9-14(17-21-15)10-4-6-13(7-5-10)18(19)20/h1-9H |

InChI Key |

GXADMDPUPUCNOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Chalcones with Hydroxylamine Hydrochloride

A widely used method involves the reaction of chalcones—α,β-unsaturated ketones—with hydroxylamine hydrochloride under reflux conditions in ethanol or other suitable solvents. This reaction proceeds via nucleophilic attack of hydroxylamine on the chalcone, followed by cyclization to form the isoxazole ring.

For example, substituted chalcones bearing 3-chlorophenyl and 4-nitrophenyl groups can be reacted with hydroxylamine hydrochloride in ethanol under reflux for 4–6 hours to yield the corresponding 3,5-disubstituted isoxazoles.

After completion, the reaction mixture is concentrated, and the product is precipitated by pouring into ice water, filtered, washed, and recrystallized to obtain pure isoxazole derivatives.

Use of Brominated Chalcones as Precursors

In some syntheses, brominated chalcones are used as starting materials. The brominated chalcone undergoes nucleophilic addition with hydroxylamine, followed by ring closure to form the isoxazole. This method has been demonstrated for related compounds such as 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, which shares a similar synthetic pathway.

The reaction involves breaking the carbonyl pi bond and forming a new pi bond to nitrogen, followed by heterocycle formation through sigma bond rearrangements.

Purification is typically achieved by column chromatography, and product formation is confirmed by IR spectroscopy (notably the C-O ring peak around 1173 cm⁻¹ and absence of ketone C=O peaks), NMR, and melting point analysis.

Microwave-Assisted and Solvent-Free Methods

Recent advances include solvent-free microwave-induced organic synthesis for isoxazole derivatives, which can improve reaction rates and yields. For example, microwave irradiation has been used to synthesize 3,4-disubstituted isoxazole-5(4H)-ones efficiently.

- This method reduces reaction times significantly and avoids the use of solvents, aligning with green chemistry principles.

Cycloisomerization and Gold-Catalyzed Methods

More sophisticated methods involve cycloisomerization of acetylenic oximes catalyzed by gold(III) chloride (AuCl3), which can selectively produce 3-, 5-, or 3,5-disubstituted isoxazoles under mild conditions.

- This approach allows for precise control over substitution patterns and can be adapted for the synthesis of 5-(3-chlorophenyl)-3-(4-nitrophenyl)-isoxazole by choosing appropriate starting materials.

Detailed Preparation Method for Isoxazole, 5-(3-chlorophenyl)-3-(4-nitrophenyl)-

Based on the literature and analogous compound syntheses, the following stepwise method is recommended:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of chalcone intermediate: Condensation of 3-chlorophenylacetophenone with 4-nitrobenzaldehyde | Ethanol, NaOH, reflux, 4-6 h | Forms α,β-unsaturated ketone (chalcone) |

| 2 | Cyclization with hydroxylamine hydrochloride | Ethanol, reflux, 6 h | Hydroxylamine attacks chalcone, ring closure to isoxazole |

| 3 | Work-up and purification | Concentration, ice water precipitation, filtration, recrystallization | Yields pale white crystalline isoxazole |

| 4 | Characterization | IR, 1H-NMR, melting point, mass spectrometry | Confirms product formation and purity |

This method is supported by studies where similar chalcones were converted to isoxazoles with good yields (40–50%) and high purity.

Analytical Data Supporting Preparation

Infrared Spectroscopy (IR): Characteristic C-O ring stretch around 1170–1180 cm⁻¹ confirms isoxazole ring formation. Absence of ketone C=O stretch (~1700 cm⁻¹) indicates complete conversion of chalcone.

Nuclear Magnetic Resonance (1H-NMR): Aromatic proton signals between 6.7–8.4 ppm consistent with substituted phenyl rings. Isoxazole ring protons appear as multiplets or singlets depending on substitution.

Mass Spectrometry (MS): Molecular ion peak at m/z ~301 (M+), consistent with molecular weight 300.69 g/mol for C15H9ClN2O3.

Melting Point: Typically around 128–132 °C for related isoxazole derivatives, indicating purity and correct structure.

Summary Table of Preparation Methods

Research Findings and Notes

The choice of solvent and reaction time critically affects yield and purity. Ethanol is preferred for its solubility and reflux properties.

The presence of electron-withdrawing groups like nitro and chloro substituents influences the reactivity of chalcones and the stability of the final isoxazole.

Purification by recrystallization or column chromatography is essential to remove unreacted starting materials and side products.

Advanced catalytic methods (e.g., gold catalysis) offer potential for more selective and environmentally friendly syntheses but may require specialized reagents and conditions.

Chemical Reactions Analysis

Key Reaction Steps:

-

Oxime Formation : The ketone reacts with hydroxylamine to form a ketoxime intermediate.

-

Cyclization : Acid catalysis promotes intramolecular cyclization, eliminating water and forming the isoxazole ring.

-

Purification : Column chromatography or recrystallization isolates the product (42–49% yield) .

Mechanistic Insights

The reaction proceeds via an E1cB mechanism :

-

Protonation : The ketone oxygen is protonated, enhancing electrophilicity at the carbonyl carbon.

-

Nucleophilic Attack : Hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Ring Closure : Elimination of water generates a nitrile oxide intermediate, which cyclizes to form the isoxazole ring .

Critical Observations:

-

Regioselectivity : The nitro group at C-3 directs cyclization due to its electron-withdrawing nature, stabilizing the transition state .

-

Leaving Groups : Bromine substituents in precursors (e.g., 2,3-dibromo-chalcone) act as effective leaving groups during cyclization .

Substituent Effects on Reactivity

The positions of the nitro (C-3) and chloro (C-5) groups significantly influence chemical behavior:

Table 2: Substituent Impact on Reactivity

-

Nitro Group : Facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) at the para position relative to itself.

-

Chloro Group : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis .

Functionalization and Derivatives

The compound undergoes further reactions to generate bioactive analogs:

-

Ester Hydrolysis : The 4-nitrophenyl ester group is hydrolyzed to carboxylic acid under basic conditions, though this reduces antileishmanial activity .

-

Carboxamide Formation : Reaction with benzylamines yields carboxamide derivatives with improved solubility (IC₅₀: 1.41–3.49 μM against Leishmania) .

Table 3: Bioactive Derivatives and Activity

| Derivative | Modification | IC₅₀ (μM) | Selectivity Index | Source |

|---|---|---|---|---|

| 3ki | 3,4-Dimethoxybenzamide | 1.41 | 58.01 | |

| 3kj | 4-Methoxybenzamide | 1.95 | 41.92 |

Spectroscopic Characterization

Key spectral data confirm product formation:

Scientific Research Applications

5-(3-Chlorophenyl)-3-(4-nitrophenyl)isoxazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-3-(4-nitrophenyl)isoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules. The isoxazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Isoxazole Family

Physicochemical Properties

- Crystal Packing: shows that halogen substituents (Cl vs. This suggests that the target isoxazole may exhibit similar stability in solid-state formulations .

Table 1: Key Isoxazole Derivatives and Their Properties

Heterocyclic Analogues: Oxadiazoles and Thiazoles

Oxadiazole Derivatives

- 5-(3-Chlorophenyl)-3-(4-Nitrophenyl)-1,2,4-oxadiazole (HC-6431): This oxadiazole analogue shares identical substituents with the target isoxazole but differs in heterocyclic core structure.

Thiazole Derivatives

- Compound 4 (): A thiazole derivative with 4-chlorophenyl and fluorophenyl groups. Despite structural similarity to the target isoxazole, its isostructural packing with brominated analogues (Compound 5) suggests minor halogen effects on crystallinity but significant differences in antimicrobial potency due to altered halogen electronegativity .

Table 2: Comparison with Heterocyclic Analogues

Biological Activity

Isoxazole derivatives are a class of heterocyclic compounds known for their diverse biological activities. The compound Isoxazole, 5-(3-chlorophenyl)-3-(4-nitrophenyl)- has garnered attention due to its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific isoxazole derivative, summarizing key findings from various studies.

Chemical Structure and Properties

Isoxazole, 5-(3-chlorophenyl)-3-(4-nitrophenyl)- is characterized by its unique five-membered ring structure containing three carbon atoms and two nitrogen atoms. The presence of 3-chlorophenyl and 4-nitrophenyl groups significantly influences its chemical behavior and biological activities. Its molecular formula is CHClNO with a molecular weight of approximately 300.72 g/mol .

Anticancer Activity

Several studies have highlighted the anticancer potential of isoxazole derivatives, including the compound . For instance, a study reported that modifications in the isoxazole structure could enhance antiproliferative effects against various cancer cell lines. Specifically, it was observed that the compound inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human blood cell cultures. This suggests a pro-apoptotic mechanism that may contribute to its immunosuppressive action .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MM3 | Jurkat | Not specified | Induces apoptosis via caspase activation |

| 5-(3-chlorophenyl)-3-(4-nitrophenyl)- | A549 | Not specified | Modulates immune response |

Antileishmanial Activity

The antileishmanial efficacy of isoxazole derivatives has also been investigated. A study demonstrated that certain modifications to the isoxazole structure could enhance activity against Leishmania donovani. Specifically, compounds with a 4-nitrophenyl group at C-5 exhibited significant antiamastigote activity with IC50 values as low as 2.06 μM .

Table 2: Antileishmanial Activity of Isoxazole Derivatives

| Compound | Stage Tested | IC50 (μM) | Notes |

|---|---|---|---|

| 3be | Amastigote | 2.06 ± 0.01 | Significant inhibition |

| 3bj | Amastigote | Toxic | High toxicity observed |

Trypanocidal Activity

Recent research has focused on the trypanocidal effects of nitroisoxazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds derived from isoxazoles showed varying degrees of activity, with some demonstrating IC50 values around 3.3 μM and selectivity indices indicating low cytotoxicity . The presence of nitro groups was crucial for enhancing trypanocidal activity through oxidative stress mechanisms.

Table 3: Trypanocidal Activity

| Compound | Trypanosomal Stage | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound 7b | Amastigote | 3.3 | 26.4 |

| Compound X | Trypomastigote | Not specified | Not specified |

The biological activities of isoxazoles can be attributed to their ability to interact with various cellular targets:

- Apoptosis Induction : Many studies indicate that isoxazoles can trigger apoptosis in cancer cells through pathways involving caspases and NF-κB activation .

- Oxidative Stress Generation : Nitroisoxazoles produce free radicals that can damage cellular components, contributing to their trypanocidal effects .

- Immune Modulation : Some derivatives have shown potential as immunomodulators, enhancing or suppressing immune responses depending on structural modifications .

Case Studies

- Anticancer Study : A particular derivative demonstrated significant inhibition of TNF-α production in Jurkat cells, suggesting potential as an immunosuppressive agent in cancer therapy.

- Leishmaniasis Research : The study on Leishmania indicated that ortho-substituted phenyl rings at C-5 provided better antiamastigote activity compared to para-substituted variants.

Q & A

Q. What are the common synthetic routes for preparing 5-(3-chlorophenyl)-3-(4-nitrophenyl)isoxazole, and how do their reaction conditions compare?

- Methodological Answer : The synthesis typically involves cyclization of β-dicarbonyl precursors or chalcone derivatives with hydroxylamine hydrochloride. Key steps include:

- Ketone Addition : Brominated chalcone intermediates undergo nucleophilic addition with hydroxylamine to form imine intermediates, followed by heterocyclization to yield the isoxazole core .

- Chlorination : Post-cyclization chlorination using agents like N-chlorosuccinimide (NCS) in dichloromethane introduces the 3-chlorophenyl group .

- Catalytic Methods : Green catalysts like Preyssler’s heteropolyanions improve yield (e.g., 65–75%) and reduce hazardous waste compared to lithium-based methods .

Table 1 : Comparison of Synthetic Routes

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this isoxazole derivative?

- Methodological Answer :

- 1H/13C-NMR : Key peaks include:

- Isoxazole protons (δ 6.5–8.5 ppm for aromatic H; δ 98–168 ppm for C-O and C=N carbons) .

- Absence of ketone carbonyl signals (δ 190–220 ppm) confirms cyclization completion .

- IR Spectroscopy : Bands at 1607 cm⁻¹ (C=N) , 1561 cm⁻¹ (C=C) , and 2964 cm⁻¹ (C-H alkene) validate the heterocyclic structure .

- TLC Monitoring : Rf values in ethyl acetate/hexane (1:3) ensure reaction progression and purity .

Q. What preliminary biological screening protocols are recommended for this compound?

- Methodological Answer :

- Antimicrobial Assays : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Related isoxazoles show MIC values of 12.5–50 µg/mL .

- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) establish safety margins (IC50 > 100 µM preferred) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when unexpected peaks appear in the spectra of synthesized 5-(3-chlorophenyl)-3-(4-nitrophenyl)isoxazole?

- Methodological Answer :

- Impurity Identification : Compare contaminant peaks (e.g., δ 6.68 ppm for aromatic byproducts) with starting materials or side products. Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Chromatographic Purification : Optimize column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to separate co-eluted byproducts .

- Spiking Experiments : Add authentic samples of suspected contaminants to confirm co-elution .

Q. What computational approaches are suitable for predicting the electronic properties and potential reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study HOMO-LUMO gaps (e.g., ~4.5 eV for related isoxazoles) and electrophilic sites .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O/N contacts) using CrystalExplorer to predict crystal packing and stability .

- Molecular Docking : Screen against target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina to prioritize synthetic targets .

Q. How does the choice of catalyst influence the yield and purity in the synthesis of this isoxazole derivative?

- Methodological Answer :

- Preyssler’s Catalyst : Enhances cyclization efficiency via acid-mediated activation, achieving ~75% yield with <5% side products .

- N-Chlorosuccinimide (NCS) : Provides regioselective chlorination but requires strict stoichiometric control (1:1 molar ratio) to avoid overhalogenation .

- Triethylamine (TEA) : Neutralizes HCl byproducts during chlorination, improving solubility and reducing side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Methodological Answer :

- Solvent Effects : Simulate NMR chemical shifts with implicit solvent models (e.g., PCM in Gaussian) to account for DMSO-d6 or CDCl3 environments .

- Dynamic Effects : Include temperature-dependent conformational analysis (e.g., MD simulations) to explain peak splitting in NOESY spectra .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.